Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-2-31-22(29)20-18(25-23(30)26-21(20)17-8-4-3-5-9-17)16-27-12-14-28(15-13-27)19-10-6-7-11-24-19/h3-11,21H,2,12-16H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJPAGULZLVAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound A) is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing research, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a tetrahydropyrimidine core structure that incorporates both a phenyl group and a piperazine moiety. Its chemical formula is , indicating a relatively high molecular weight that contributes to its biological interactions.
Table 1: Structural Features of Compound A
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.46 g/mol |
| Key Functional Groups | Tetrahydropyrimidine, Piperazine |
| Solubility | Soluble in organic solvents |
Inhibition of Enzymatic Activity
Recent studies indicate that Compound A exhibits inhibitory effects on various enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit topoisomerase II (TopoII) activity, which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .
Receptor Interaction
Compound A also interacts with several neurotransmitter receptors due to its piperazine structure. It has been noted for its potential activity as an antagonist at serotonin and dopamine receptors, which may contribute to its effects on mood regulation and anxiety .
Antioxidant Activity
Research has suggested that Compound A may possess antioxidant properties, helping to mitigate oxidative stress in cells. This effect can be beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Anticancer Properties
In vitro studies have demonstrated that Compound A can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxicity against human hepatocarcinoma cells (HepG2), with IC50 values indicating effective dose-response relationships .
Neuroprotective Effects
Animal models have suggested that Compound A may have neuroprotective effects. In studies involving induced oxidative stress, administration of Compound A resulted in reduced neuronal death and improved behavioral outcomes in models of neurodegeneration .
Case Studies
One notable case study involved the administration of Compound A in a murine model of cancer. The results indicated a marked reduction in tumor size compared to control groups, alongside minimal side effects. Histological analysis revealed significant apoptosis within the tumor tissues treated with Compound A .
Safety and Toxicology
While the therapeutic potential of Compound A is promising, toxicity studies are essential to ensure safety for clinical applications. Preliminary toxicological assessments have indicated low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and organ-specific toxicity.
Table 2: Summary of Toxicity Studies
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Toxicity | Long-term effects under evaluation |
| Organ-Specific Toxicity | No significant findings reported |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 372.43 g/mol. The presence of functional groups such as the ethyl ester and piperazine moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Research suggests that compounds with similar structures can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various pathogens. Studies have demonstrated that modifications in the piperazine ring can enhance the antibacterial efficacy of tetrahydropyrimidines. The dual action of targeting both bacterial cell walls and metabolic pathways presents a promising avenue for developing new antibiotics.
Biginelli Reaction
The Biginelli reaction is a well-established method for synthesizing tetrahydropyrimidines and has been employed to create derivatives of this compound. This three-component reaction involves an aldehyde, a β-ketoester, and urea or its derivatives under acidic conditions, yielding highly functionalized products with significant yields .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored to enhance the efficiency of producing this compound and its derivatives. By applying microwave radiation during the reaction process, researchers have achieved shorter reaction times and higher yields compared to traditional heating methods .
Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, indicating that this compound may also possess psychoactive properties .
Antiviral Activity
Emerging research indicates that tetrahydropyrimidine derivatives may exhibit antiviral properties against various viruses. The structural diversity afforded by the ethyl ester and piperazine groups allows for interactions with viral proteins or host cell receptors, which could inhibit viral replication .
- Anticancer Study : A study conducted on similar tetrahydropyrimidine derivatives demonstrated a significant reduction in tumor size in xenograft models when treated with these compounds, highlighting their potential as effective anticancer agents.
- Antimicrobial Evaluation : In vitro testing showed that derivatives exhibited activity against resistant strains of bacteria, suggesting that further exploration could lead to new antibiotic therapies.
Q & A
Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine derivative?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Cyclization steps using reagents like 3-amino-5-methylisoxazole may further functionalize the core structure . Reaction conditions (e.g., glacial acetic acid as a solvent, reflux for 8–10 hours) and purification methods (e.g., recrystallization from ethyl acetate/ethanol) are critical for yield optimization .
Q. How should researchers characterize the compound’s structural identity and purity?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in tetrahydropyrimidine rings).
- IR : Identify carbonyl (C=O) and thiocarbonyl (C=S) stretches.
- X-ray diffraction : Resolve absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- HPLC : Assess purity, particularly for chiral centers introduced during synthesis .
Q. What role do substituents play in modulating reactivity and stability?
Substituents like the pyridinylpiperazine group influence steric hindrance and electronic effects. For example:
- The pyridine ring enhances solubility and metal-coordination potential.
- The piperazine moiety may increase conformational flexibility, affecting binding to biological targets . Stability studies (e.g., under varying pH/temperature) should be conducted to assess hydrolytic degradation of ester groups .
Q. How can reaction progress be monitored effectively?
- TLC : Track intermediate formation using silica gel plates and UV visualization.
- Mass spectrometry : Confirm molecular ion peaks for intermediates and final products.
- In-situ IR : Monitor carbonyl stretching frequencies to detect cyclization completion .
Q. What purification strategies are recommended for this compound?
- Recrystallization : Use solvent mixtures like ethyl acetate/ethanol (3:2) to remove unreacted starting materials.
- Column chromatography : Separate regioisomers using silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydropyrimidine ring be performed?
Apply Cremer-Pople puckering parameters to quantify ring distortion using X-ray data. For example:
- Calculate the puckering amplitude (Q) and phase angle (θ) to classify the ring as chair, boat, or twist-boat.
- Compare deviations of key atoms (e.g., C5 in ) from the mean plane to identify flattening or buckling . Computational tools (e.g., Gaussian) can model energy barriers for ring interconversion .
Q. How to resolve contradictions in crystallographic data during refinement?
- Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy factors for disordered regions.
- Validate hydrogen bonding networks with PLATON to ensure geometric plausibility.
- Cross-validate using ORTEP-III for graphical representation of thermal ellipsoids and bond distances .
Q. What computational methods aid in predicting synthetic pathways?
- Reaction path search algorithms (e.g., artificial force-induced reaction) can model transition states and intermediates.
- Density Functional Theory (DFT) : Calculate activation energies for cyclization steps to optimize reaction conditions .
- Machine learning platforms (e.g., ICReDD) integrate experimental data to narrow down optimal solvent/catalyst combinations .
Q. How to establish structure-activity relationships (SAR) for biological activity?
Q. What protocols ensure rigorous validation of crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
